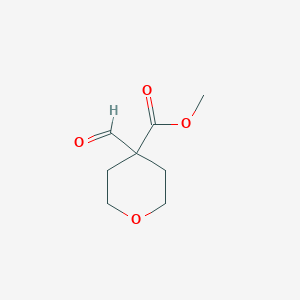

4-甲酰基四氢-2H-吡喃-4-羧酸甲酯

描述

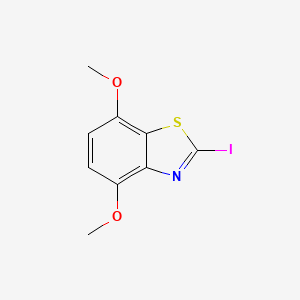

“Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 and is also known as "Methyl 4-Formyloxane-4-carboxylate" . This compound is a versatile chemical compound that holds immense potential in scientific research.

Synthesis Analysis

The synthesis of “Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” involves two stages . In the first stage, 4,4-dimethyl dihydro-2H-pyran-4,4 (3H)-dicarboxylate is reacted with diisobutylaluminium hydride in dichloromethane and toluene at -78℃ for 3.5 hours . In the second stage, the mixture is quenched with water and ammonium chloride . The mixture is then allowed to warm to room temperature and filtered through a pad of celite . The filtrate is washed with water and dried over sodium sulfate and concentrated in vacuo to give an oil . The residual oil is purified by silica gel column chromatography (hexane/ethylacetate 5:1) to afford 2.14 g (64%) of the title compound as a colorless oil .Molecular Structure Analysis

The InChI code for “Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” is 1S/C8H12O4/c1-11-7 (10)8 (6-9)2-4-12-5-3-8/h6H,2-5H2,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” is a liquid . It is stored in an inert atmosphere and in a freezer under -20C . The compound is soluble, with a solubility of 16.5 mg/ml or 0.0959 mol/l .科学研究应用

电化学反应和合成途径

3-甲酰基环丁烯-3-羧酸甲酯的热解导致甲基(2H)-吡喃-5-羧酸甲酯的形成,证实了关于酯基和甲酰基在环丁烯电环化反应中控制的理论预测 (Niwayama & Houk, 1992)。此外,已经开发出利用功能离子液体作为可溶性载体的微波辅助液相合成,用于合成 6-氨基-5-氰基-4-芳基-2-甲基-4H-吡喃-3-羧酸甲酯,该方法突出了在不进行色谱纯化的情况下以良好产率和高纯度提供目标化合物的方法 (Fengping Yi, Yanqing Peng, & G. Song, 2005)。

结构和光谱研究

研究还集中在吡唑-4-羧酸衍生物的结构和光谱分析上。例如,5-甲基-1-苯基-1H-吡唑-4-羧酸已经过彻底的实验和理论研究,通过核磁共振、傅里叶变换红外光谱和 X 射线衍射技术等方法提供了对其化学结构和性质的见解。这些研究揭示了该化合物在各种生物和化学应用中的潜力 (S. Viveka 等人,2016)。

绿色化学方法

已经描述了一种绿色且高效的一锅四组分水相合成方法,用于生产 6-氨基-5-氰基-4-芳基-2,4-二氢吡喃[2,3-c]吡唑-3-羧酸甲酯。这种无催化剂、原子经济的方法不涉及繁琐的后处理或纯化,提供了一种合成目标化合物的环保方法 (A. M. Zonouz, I. Eskandari, & H. Khavasi, 2012)。

安全和危害

The safety information for “Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H227 (Combustible liquid) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

methyl 4-formyloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBOBPXYVZPVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2653289.png)

![3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2653291.png)

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2653295.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2653299.png)

![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)